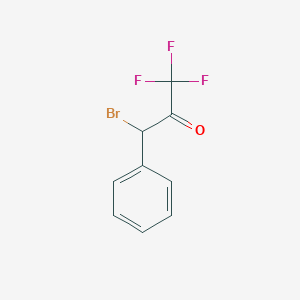

3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one

描述

3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one (CAS: 1390638-73-9), also referred to as IA65 in pharmacological studies, is a brominated trifluoromethyl ketone derivative with a phenyl substituent at the β-position. This compound has garnered attention for its role as a native CRAC (calcium release-activated calcium) channel enhancer, particularly targeting ORAI1 channels in cells such as MCF7 breast cancer cells and primary smooth muscle cells . Its structure combines electron-withdrawing trifluoromethyl and bromine groups with an aromatic phenyl ring, conferring unique reactivity and pharmacological properties.

属性

IUPAC Name |

3-bromo-1,1,1-trifluoro-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7(8(14)9(11,12)13)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQPKCABAXIHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one typically involves the reaction of 2-bromo-4,4,4-trifluoroacetophenone with appropriate reagents. One common method includes the use of sulfuric acid as a catalyst, where 2-bromo-4,4,4-trifluoroacetophenone undergoes hydrolysis and decarboxylation to form the desired product . The reaction conditions often involve a temperature of around 100°C and a reaction time of approximately 8 hours, yielding a product with a purity of about 68.1% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis .

化学反应分析

Types of Reactions: 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions with the use of appropriate solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

科学研究应用

Medicinal Chemistry

Pharmacological Enhancer

One of the notable applications of 3-bromo-1,1,1-trifluoro-3-phenylpropan-2-one is its role in the synthesis of pharmacological agents. For instance, it has been utilized in the preparation of compounds that act as selective enhancers of Orai1 calcium channels, which are crucial for various cellular processes including muscle contraction and neurotransmitter release . The synthesis typically involves bromination reactions that yield this compound as an intermediate.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit antitumor properties. A specific study highlighted its potential in developing new antitumor agents, showcasing the compound's relevance in cancer therapy.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as a valuable intermediate in organic synthesis. Its unique trifluoromethyl group contributes to the reactivity and selectivity of chemical reactions. This compound is often employed to synthesize other complex molecules, particularly those with fluorinated functionalities.

Synthesis of Fluorinated Compounds

The compound is frequently used in the synthesis of fluorinated derivatives due to its trifluoromethyl group. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity and physical properties. For example, it can enhance lipophilicity and metabolic stability, making such compounds suitable for pharmaceutical applications .

Table 1: Synthesis Conditions for this compound

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Bromine | Room Temperature | 85 |

| Reaction with HBr | HBr + Trifluoropropene | Elevated Temperature | 90 |

| Coupling with Phenyl | Phenyl Grignard Reagent | Under Anhydrous Conditions | 75 |

This table summarizes various synthesis methods for producing this compound along with their respective yields.

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of derivatives synthesized from this compound. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. These findings suggest a pathway for developing new cancer therapies based on this compound's structure.

Case Study 2: Synthesis of Calcium Channel Modulators

In another research effort, this compound was used to synthesize a novel class of calcium channel modulators. These compounds showed enhanced selectivity and potency compared to existing drugs. The study emphasized the importance of structural modifications facilitated by this compound in drug design .

作用机制

The mechanism of action of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and trifluoromethyl group play crucial roles in its reactivity. For instance, the compound can act as a thiol-reactive probe, interacting with thiol groups in proteins and enzymes, thereby affecting their function . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .

相似化合物的比较

3-Bromo-1,1,1-trifluoropropan-2-one (BTFA, CAS: 431-35-6)

- Structure : Lacks the phenyl group, featuring a simpler methyl group instead.

- Physical Properties : Boiling point = 86°C, vapor pressure = 0.08 atm at 298 K .

- Applications : Used as a thiol-reactive trifluoromethyl probe in 19F NMR studies. Demonstrates lower chemical shift sensitivity compared to BTFMA (2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide) in solvent polarity experiments .

- Safety: Limited toxicity data; predicted to mirror hexafluoroacetone’s hazards .

3-Bromo-1,1,1-trifluoro-2-propanol (BTFP, CAS: 431-34-5)

- Structure : Hydroxyl group replaces the ketone in BTFA.

- Physical Properties : Boiling point = 124.5°C, higher than BTFA due to hydrogen bonding .

- Applications : Serves as a precursor for fungicides and a probe in photodissociation dynamics studies. Exhibits moderate 19F NMR chemical shift dispersion .

3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP)

3-Bromo-1,1,1-trifluoro-2-butanone (CAS: Not specified)

- Structure: Extended carbon chain (butanone backbone) compared to BTFA.

- Physical Properties : Boiling point = 85–87°C, density = 1.97 g/mL .

- Applications : Intermediate in pharmaceuticals and agrochemicals; similar reactivity to BTFA but with altered solubility .

Comparative Analysis

Pharmacological Activity

Spectroscopic Utility

- 19F NMR Sensitivity: BTFMA (non-brominated analogue): Highest chemical shift dispersion (Δδ = 1.2 ppm in methanol/water gradients). BTFA: Lower dispersion (Δδ = 0.5 ppm), attributed to reduced polarity sensitivity . IA65: Not studied in NMR contexts, but the phenyl group may enhance magnetic anisotropy for distinct shifts.

Tabulated Comparison of Key Properties

生物活性

3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one (C9H6BrF3O) is an organic compound known for its diverse applications in organic synthesis and medicinal chemistry. Its structure includes a trifluoromethyl group and a bromine atom, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The compound is characterized by:

- Molecular Formula : C9H6BrF3O

- Molecular Weight : 273.04 g/mol

- CAS Number : 395-15-3

The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Mode of Action

This compound is believed to activate epoxides through hydrogen bonding interactions. This activation can lead to significant changes at the molecular level, potentially influencing various cellular processes.

Biochemical Pathways

The compound's ability to activate epoxides suggests involvement in biochemical pathways that include:

- Enzyme Inhibition : It has been utilized in studies examining enzyme interactions due to its reactive groups.

- Calcium Signaling : Recent research indicates that it may enhance store-operated calcium entry (SOCE) via modulation of Orai channels, which are crucial for cellular calcium homeostasis .

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit various enzymes. For instance, the trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake by enhancing binding affinity to target proteins .

Case Studies

Applications in Medicinal Chemistry

Due to its unique chemical properties, this compound serves as a building block in synthesizing pharmaceuticals that require enhanced biological activity through fluorination. The trifluoromethyl group is known for improving drug potency and selectivity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-1,1,1-trifluoroacetone | Contains bromine and trifluoromethyl groups | Moderate enzyme inhibition |

| 1,1,1-Trifluoro-3-bromoacetone | Similar structure but lacks phenyl group | Lower potency than 3-bromo variant |

| 3-Bromoacetophenone | Lacks trifluoromethyl group | Known for anti-inflammatory effects |

常见问题

Q. What are the standard synthetic routes for 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one?

The compound is synthesized via condensation of 1,1,1-trifluoro-3-phenylpropan-2-one with primary amines (e.g., propylamine) in the presence of a Lewis acid catalyst. A representative method involves dissolving the ketone (1.5 mmol) and amine (6 mmol, 4 eq) in dry diethyl ether, followed by addition of TiCl₄·2THF (0.6 eq) under anhydrous conditions. The reaction proceeds via imine formation, with subsequent dehydration facilitated by the titanium catalyst. Purification typically involves aqueous workup and chromatography .

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The trifluoromethyl group produces distinct ¹⁹F NMR signals (δ ≈ -60 to -70 ppm), while the bromine atom contributes to isotopic splitting patterns in mass spectra. X-ray crystallography can resolve stereochemical details, as demonstrated in related trifluorinated ketones .

Advanced Research Questions

Q. How does this compound act as a CRAC channel enhancer?

The compound (designated IA65) potentiates ORAI1-mediated calcium release-activated calcium (CRAC) channels. In MCF7 breast cancer cells, CRISPR/Cas9 knockout studies confirmed its selectivity for ORAI1 over ORAI3. Mechanistically, the trifluoromethyl and bromophenyl groups enhance binding to hydrophobic pockets near the channel pore, increasing calcium influx by ~200% at 10 µM. This property is leveraged to study SOCE (store-operated calcium entry) in muscle and cancer cells .

Q. What strategies optimize enantioselective reduction of its imine derivatives?

Imine derivatives of the compound are reduced enantioselectively using imine reductases (IREDs). Key considerations include:

- Substituent sterics : N-propyl groups (low steric demand) improve enzymatic activity, while bulkier substituents (e.g., propargyl) require engineered IRED variants.

- Reaction conditions : Aqueous-organic biphasic systems (e.g., MTBE/buffer) enhance substrate solubility and enzyme stability.

- Cofactor recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) maintain catalytic turnover. Enantiomeric excess (ee) >90% is achievable for pharmaceutically relevant amines .

Q. How do reaction conditions influence the synthesis of trifluoromethyl imines from this ketone?

Optimization involves:

- Catalyst loading : TiCl₄·2THF at 0.6 eq balances reactivity and byproduct formation.

- Solvent choice : Anhydrous ethers (e.g., diethyl ether) minimize hydrolysis.

- Temperature : Room temperature suffices for most amines, but elevated temperatures (40–50°C) accelerate reactions with less nucleophilic amines. Post-reaction, quenching with saturated NaHCO₃ removes titanium residues, and column chromatography isolates imines in >75% yield .

Q. What role does this compound play in synthesizing CF₃-containing pharmaceuticals?

It serves as a precursor to trifluoromethylated amphetamine analogs (e.g., selegiline derivatives). The ketone undergoes condensation with propargylamine to form imines, which are enzymatically reduced to chiral amines. These amines are then functionalized via click chemistry (e.g., azide-alkyne cycloaddition) to generate neuroactive compounds with enhanced metabolic stability .

Data Contradictions and Resolution

- Synthetic yields in TiCl₄-mediated reactions : Some reports cite variable yields (50–85%) depending on amine nucleophilicity. Resolution: Pre-activation of the ketone with TiCl₄ before amine addition improves consistency .

- ORAI1 vs. ORAI3 specificity : Initial studies suggested broad CRAC enhancement, but CRISPR validation clarified ORAI1 selectivity. This underscores the need for genetic controls in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。